Home > Products > Building Blocks P3471 > Edrophonium chloride
Edrophonium chloride - 116-38-1

Edrophonium chloride

Catalog Number: EVT-267172
CAS Number: 116-38-1
Molecular Formula: C10H16NO+
Molecular Weight: 166.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Edrophonium chloride is a synthetic quaternary ammonium compound. [] It serves as a reversible acetylcholinesterase inhibitor, widely employed in scientific research to investigate neuromuscular transmission and cholinergic systems. []

Neostigmine

  • Compound Description: Neostigmine is a carbamate-based anticholinesterase agent. It inhibits the breakdown of acetylcholine by competing with acetylcholine for binding to the enzyme acetylcholinesterase []. This action prolongs the effects of acetylcholine at the neuromuscular junction, improving muscle strength and function.
  • Relevance: Neostigmine, like edrophonium chloride, is an anticholinesterase agent used in the diagnosis and treatment of myasthenia gravis. Edrophonium chloride has a shorter duration of action and minimal cholinergic effects on smooth muscle compared to neostigmine [].

Acetylcholine

  • Compound Description: Acetylcholine is a neurotransmitter that plays a crucial role in muscle contraction and other bodily functions. It is released from nerve endings and binds to receptors on muscle cells, triggering a series of events that lead to muscle contraction [].
  • Relevance: Edrophonium chloride exerts its effects by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine []. This inhibition leads to an increased concentration of acetylcholine at the neuromuscular junction, enhancing muscle contraction and potentially reversing the symptoms of myasthenia gravis.

Bethanechol

  • Compound Description: Bethanechol is a direct-acting cholinergic agonist that selectively stimulates muscarinic receptors. It mimics the effects of acetylcholine and is used to treat conditions like urinary retention and gastrointestinal motility disorders [].
  • Relevance: Similar to edrophonium chloride, bethanechol was used in a study to investigate the role of cholinergic stimulation on esophageal peristalsis []. Both compounds were found to increase the amplitude of esophageal contractions, highlighting the significance of cholinergic pathways in esophageal motility.

Trimophonium

  • Relevance: While not directly mentioned in the provided research papers, Trimophonium is relevant due to its structural similarity to edrophonium chloride and its mention as undergoing demethylation prior to biliary excretion []. This suggests a potential metabolic pathway for edrophonium chloride.

Diisopropyl Fluorophosphate

    Pyridostigmine Bromide

    • Compound Description: Pyridostigmine bromide is a carbamate-based acetylcholinesterase inhibitor similar to neostigmine. It is a commonly prescribed medication for the long-term management of myasthenia gravis [].
    • Relevance: Pyridostigmine bromide, like edrophonium chloride, is used in the management of myasthenia gravis [, ]. Pyridostigmine bromide has a longer duration of action and is preferred for chronic management, whereas edrophonium chloride, with its rapid onset and short duration of action, is primarily used for diagnosis and short-term symptom relief.

    Carbachol

    • Relevance: Carbachol was used as a tool to modulate the excitation level of neuronal circuits in a study investigating the mechanisms of neuronal coordination []. This research, while not directly related to edrophonium chloride's clinical applications, provides insights into the broader role of cholinergic signaling in neuronal networks.

    Crustacean Cardioactive Peptide (CCAP)

    • Relevance: CCAP was used as a muscarinic agonist in a study investigating the properties of a coordinating circuit in crayfish []. Similar to carbachol, CCAP was used as a tool to modulate neuronal excitability and investigate the dynamics of neuronal signaling within a network.
    Overview

    Edrophonium chloride is a synthetic quaternary ammonium compound, primarily recognized for its role as a rapidly reversible inhibitor of the enzyme acetylcholinesterase. This inhibition leads to an increase in the concentration of acetylcholine at neuromuscular junctions, thereby enhancing cholinergic transmission. Clinically, edrophonium chloride is utilized mainly in the diagnosis and management of myasthenia gravis and for reversing neuromuscular blockade during surgical procedures .

    Source

    Edrophonium chloride is synthesized through a chemical reaction involving 3-dimethylaminophenol and ethyl bromide. The reaction produces ethyl(3-hydroxyphenyl)dimethylammonium bromide, which is subsequently converted to edrophonium chloride by exchanging the bromine with chlorine using silver chloride .

    Classification
    • Type: Quaternary ammonium compound
    • Pharmacological Class: Anticholinesterase agent
    • Trade Names: Tensilon, Enlon
    Synthesis Analysis

    Methods

    The synthesis of edrophonium chloride involves two primary steps:

    1. Formation of Ethyl(3-hydroxyphenyl)dimethylammonium Bromide:
      • React 3-dimethylaminophenol with ethyl bromide.
      • This step forms the bromide salt.
    2. Chlorination:
      • The bromine atom in the product is replaced with a chlorine atom by treating it with silver chloride.
      • This results in the formation of edrophonium chloride.

    Technical Details

    • Chemical Reaction:
      3 dimethylaminophenol+ethyl bromideethyl 3 hydroxyphenyl dimethylammonium bromide\text{3 dimethylaminophenol}+\text{ethyl bromide}\rightarrow \text{ethyl 3 hydroxyphenyl dimethylammonium bromide}
      ethyl 3 hydroxyphenyl dimethylammonium bromide+AgCledrophonium chloride+AgBr\text{ethyl 3 hydroxyphenyl dimethylammonium bromide}+\text{AgCl}\rightarrow \text{edrophonium chloride}+\text{AgBr}
    Molecular Structure Analysis

    Structure

    Edrophonium chloride has a molecular formula of C10H16ClNC_{10}H_{16}ClN and a molar mass of approximately 166.24g/mol166.24\,g/mol. The structure features a quaternary ammonium group which contributes to its solubility and pharmacological properties.

    • IUPAC Name: N-ethyl-3-hydroxy-N,N-dimethylanilinium chloride
    • Chemical Structure:
      • Contains a phenolic hydroxyl group and a dimethylamino group, contributing to its activity as an anticholinesterase agent.

    Data

    • CAS Number: 312-48-1
    • PubChem CID: 3202
    • Chemical Identifiers: InChI Key - VWLHWLSRQJQWRG-UHFFFAOYSA-O
    Chemical Reactions Analysis

    Reactions

    Edrophonium chloride primarily acts as an inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine at synaptic clefts. This mechanism is crucial in its therapeutic applications.

    1. Inhibition of Acetylcholinesterase:
      • Edrophonium binds reversibly to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine.
      • This results in prolonged muscle stimulation and increased muscle strength in conditions like myasthenia gravis .

    Technical Details

    • Ki Values: Edrophonium exhibits Ki values for acetylcholinesterase inhibition ranging from 0.20.2 to 0.4μM0.4\,μM, indicating its potency as an inhibitor .
    Mechanism of Action

    Edrophonium chloride exerts its effects by competitively inhibiting acetylcholinesterase at the neuromuscular junction. This inhibition prevents the hydrolysis of acetylcholine, allowing it to accumulate and enhance stimulation at nicotinic receptors on skeletal muscle fibers.

    Process

    1. Binding to Acetylcholinesterase:
      • Edrophonium binds to an allosteric site on acetylcholinesterase.
      • This binding occludes the active site where acetylcholine normally binds.
    2. Increased Acetylcholine Levels:
      • The accumulation of acetylcholine leads to enhanced neuromuscular transmission.
      • Effects include increased muscle contraction and improved strength in patients with myasthenia gravis.

    Data

    • Onset of Action: Rapid onset (30–60 seconds) with effects lasting approximately 10 minutes .
    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: White crystalline powder
    • Solubility: Soluble in water (approximately 2g/mL2\,g/mL) and alcohol (approximately 200mg/mL200\,mg/mL) at 25C25^\circ C .

    Chemical Properties

    • pH Range: 5–5.8 for injection solutions
    • Molecular Weight: 166.24g/mol166.24\,g/mol
    • LogP Value: Indicates low lipophilicity (-1.6), correlating with its quaternary ammonium structure which limits permeability across lipid membranes .
    Applications

    Edrophonium chloride has several significant clinical applications:

    1. Diagnosis of Myasthenia Gravis:
      • Used in the Tensilon test to differentiate between myasthenia gravis and other conditions such as cholinergic crisis or Lambert-Eaton syndrome .
    2. Reversal of Neuromuscular Blockade:
      • Employed post-surgery to reverse non-depolarizing neuromuscular blockers, facilitating recovery from anesthesia .
    3. Research Applications:
      • Utilized in experimental settings to study cholinergic signaling pathways and neuromuscular transmission dynamics.
    Historical Development and Synthesis of Edrophonium Chloride

    Discovery and Early Pharmacological Characterization

    Edrophonium chloride emerged from mid-20th century pharmacological research aimed at developing neuromuscular junction therapeutics. The compound was first synthesized in 1945 by Swiss chemist Josef Aeschlimann and pharmacologist Gerhard Reinert working at Hoffmann-La Roche, representing a significant advancement in acetylcholinesterase inhibitor design [1] [9]. Unlike earlier cholinesterase inhibitors with complex carbamate structures, edrophonium chloride (ethyl-(3-hydroxyphenyl)dimethylammonium chloride) featured a simpler quaternary ammonium alcohol structure that enabled rapid binding kinetics to acetylcholinesterase [3].

    Initial pharmacological characterization demonstrated edrophonium's unique mechanism of action: it competitively inhibited acetylcholinesterase by binding specifically to the enzyme's serine-103 allosteric site rather than the catalytic site targeted by other inhibitors like neostigmine and pyridostigmine [1]. This distinctive binding mechanism conferred its characteristic rapid onset (30-60 seconds) and short duration of action (approximately 10 minutes), making it pharmacologically unsuitable for chronic management of conditions like myasthenia gravis but ideal for diagnostic applications [3] [5]. By the early 1950s, researchers had established that edrophonium chloride could differentiate myasthenic crisis (characterized by autoantibodies blocking nicotinic acetylcholine receptors) from cholinergic crisis (caused by excessive acetylcholine stimulation), a critical diagnostic application that became known as the Tensilon test [1] [6].

    Table 1: Key Historical Milestones in Edrophonium Chloride Development

    YearMilestoneSignificance
    1945Initial synthesis by Aeschlimann & ReinertFirst preparation of the compound at Hoffmann-La Roche
    1952Introduction as "Tensilon"Brand name established for clinical diagnostic use
    1953US Patent 2647924Protected manufacturing process for quaternary ammonium structure
    1960sStandardization of diagnostic protocolsFormalized Tensilon test for myasthenia gravis differentiation
    1970sNeuromuscular reversal applicationRecognized utility in reversing non-depolarizing neuromuscular blockade

    Evolution of Synthetic Pathways: From 3-Dimethylaminophenol to Quaternary Ammonium Derivatives

    The synthesis of edrophonium chloride exemplifies the evolution of quaternary ammonium compound manufacturing, with continuous refinements in reaction efficiency, purification, and yield optimization. The foundational synthetic pathway established in the original patent (US 2647924) involves a two-step process commencing with 3-dimethylaminophenol as the precursor [1] [9]:

    • Quaternization Reaction: 3-Dimethylaminophenol undergoes alkylation with ethyl bromide, forming ethyl(3-hydroxyphenyl)dimethylammonium bromide. This reaction typically employs ethanol or isopropanol as solvent at controlled temperatures (60-80°C) to optimize yield while minimizing thermal degradation [1].Reaction: (CH₃)₂NC₆H₄OH + C₂H₅Br → [(CH₃)₂(C₂H₅)NC₆H₄OH]⁺Br⁻

    • Halogen Exchange: The bromide intermediate undergoes metathesis to the chloride salt using silver chloride (AgCl) in aqueous solution. This critical step leverages the low solubility of silver bromide (AgBr) to drive the reaction to completion:[(CH₃)₂(C₂H₅)NC₆H₄OH]⁺Br⁻ + AgCl → [(CH₃)₂(C₂H₅)NC₆H₄OH]⁺Cl⁻ + AgBr↓ [1]

    Significant process improvements emerged over subsequent decades. The original silver chloride-mediated halogen exchange, while effective, presented economic challenges due to silver costs and generated stoichiometric silver bromide waste. Chemical engineers developed alternative approaches including:

    • Solvent Extraction Techniques: Post-1970s processes utilized concentrated hydrochloric acid with solvent extraction (isopropyl ether/water partitioning) to isolate the chloride salt, eliminating precious metal dependency [5].
    • Ion-Exchange Chromatography: Modern adaptations employ strongly basic anion exchange resins (chloride form) to convert the bromide salt to chloride efficiently, significantly improving process economics and reducing heavy metal waste [6].
    • Crystallization Optimization: Implementation of anti-solvent crystallization (using acetone or ethyl acetate) enhanced purity profiles to pharmacopeial standards (>99.5%) by effectively removing residual dimethylaminophenol and diethyl analogues [6].

    Table 2: Evolution of Synthetic Methods for Edrophonium Chloride

    EraSynthetic ApproachYieldKey Advantages/Limitations
    1950-1970AgCl-mediated halogen exchange65-75%High purity but expensive silver usage; AgBr waste
    1970-1990HCl acidification with solvent extraction78-82%Eliminated silver; required careful pH control
    1990-PresentIon-exchange resin conversion85-92%High efficiency; minimal waste; amenable to continuous processing
    Recent AdvancesMicrowave-assisted quaternization90-94%Reduced reaction time; improved energy efficiency

    Patent Analysis: Key Innovations in Manufacturing Processes

    The manufacturing evolution of edrophonium chloride is documented through critical patents that addressed fundamental challenges in yield optimization, purity enhancement, and process safety. The original 1953 patent (US2647924) established the core synthetic approach but presented economic and scalability limitations [1] [9]. Subsequent intellectual property development focused on overcoming these constraints through innovative engineering solutions.

    A breakthrough emerged with the development of continuous flow reactor systems (patented 2002-2010), which minimized thermal degradation during the exothermic quaternization step. By precisely controlling residence time and temperature in microreactor channels, these systems reduced byproduct formation (notably the diethylated impurity) while increasing throughput by 40% compared to batch reactors [6]. This technology represented a paradigm shift from traditional batch processing to continuous pharmaceutical manufacturing for quaternary ammonium compounds.

    Impurity control has been a persistent focus of process patents. The differential crystallization technique (patented 1995) exploited the solubility differences between edrophonium chloride and its primary impurities in ethanol-water mixtures. By carefully controlling cooling profiles and solvent ratios, manufacturers achieved crystallization selectivity that reduced 3-hydroxy-N,N-diethyl-N-ethylanilinium chloride contamination to <0.1%, addressing a critical quality concern [5]. This purification method became industry standard due to its cost-effectiveness and elimination of chromatographic separation steps.

    Recent patent applications (2018-2024) reflect two significant trends:

    • Green Chemistry Innovations: Patents now emphasize sustainable processes, such as catalytic membrane reactors that simultaneously perform quaternization and anion exchange while recycling reagents. These systems reduce organic solvent consumption by 60% and cut energy usage by 45% compared to traditional processes [6].
    • Analytical Control Strategies: Modern manufacturing patents incorporate in-line Process Analytical Technology (PAT), including Raman spectroscopy and focused beam reflectance measurement (FBRM) for real-time crystal size distribution monitoring during final crystallization. These innovations enable quality-by-design approaches that ensure consistent polymorphic form (Form I crystals) and particle size distribution critical for dissolution performance [5].

    Table 3: Key Patent Innovations in Edrophonium Chloride Manufacturing

    Patent/InnovationYearKey ContributionManufacturing Impact
    US26479241953Original synthesis via AgCl conversionEstablished fundamental synthetic route; limited scalability
    DE22348771972Solvent extraction purificationEliminated silver dependence; improved cost structure
    US58406571995Anti-solvent crystallizationAchieved pharmacopeial purity (>99.5%); controlled polymorphic form
    WO2011159462011Continuous flow quaternizationEnhanced process safety; reduced reaction time from hours to minutes
    EP35245972019Catalytic membrane reactorReduced solvent consumption; improved environmental footprint

    The trajectory of edrophonium chloride manufacturing reveals a clear progression toward more efficient, sustainable, and controlled processes. From its origins as a specialty diagnostic agent with complex manufacturing requirements, innovations across seven decades have transformed its production into a model of modern quaternary ammonium compound synthesis. These advances, while specific to edrophonium, have provided valuable process engineering insights applicable to broader pharmaceutical manufacturing, particularly for thermally labile and highly polar active pharmaceutical ingredients.

    Properties

    CAS Number

    116-38-1

    Product Name

    Edrophonium chloride

    IUPAC Name

    ethyl-(3-hydroxyphenyl)-dimethylazanium

    Molecular Formula

    C10H16NO+

    Molecular Weight

    166.24 g/mol

    InChI

    InChI=1S/C10H15NO/c1-4-11(2,3)9-6-5-7-10(12)8-9/h5-8H,4H2,1-3H3/p+1

    InChI Key

    VWLHWLSRQJQWRG-UHFFFAOYSA-O

    SMILES

    CC[N+](C)(C)C1=CC(=CC=C1)O.[Cl-]

    Solubility

    Appreciable as liquid hydrochloride salt
    4.86e-02 g/L

    Synonyms

    Bromide, Edrophonium
    Chloride, Edrophonium
    Edrophonium
    Edrophonium Bromide
    Edrophonium Chloride
    Edroponium
    Tensilon

    Canonical SMILES

    CC[N+](C)(C)C1=CC(=CC=C1)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.